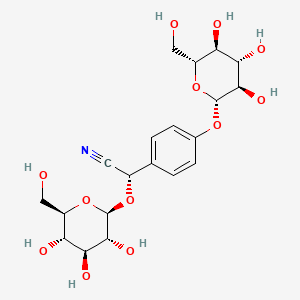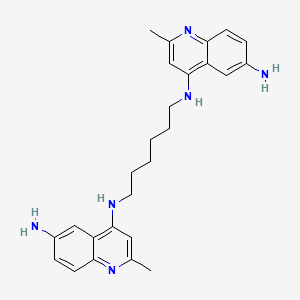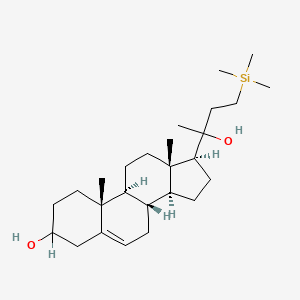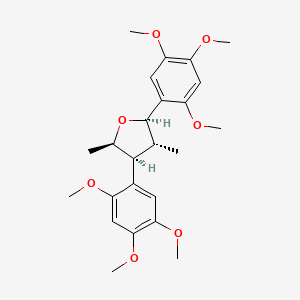![molecular formula C7H4Cl2O2 B1216330 5,6-Dichlorobenzo[d][1,3]dioxole CAS No. 6120-31-6](/img/structure/B1216330.png)
5,6-Dichlorobenzo[d][1,3]dioxole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5,6-Dichlorobenzo[d][1,3]dioxole involves various catalytic and regioselective chlorination processes. For instance, tetrachlorobenzo[d][1,3,2]dioxaborol and its derivatives have been identified as effective catalysts for amide condensation reactions, highlighting the utility of chlorinated benzo[d]dioxole compounds in synthesizing complex organic molecules (Maki, Ishihara, & Yamamoto, 2006).
Applications De Recherche Scientifique
1. Synthesis of Benzylisoquinoline Alkaloids
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods and Procedures : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results and Outcomes : Among the nine synthesized compounds, the total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
2. Synthesis of Organo Selenium Compounds
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the synthesis of novel organoselenium compounds .
- Methods and Procedures : The compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
- Results and Outcomes : The synthesis resulted in novel organoselenium compounds incorporating the “5,6-Dichlorobenzo[d][1,3]dioxole” subunit .
3. Development of Pb2+ Sensor
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the development of a simple, sensitive, and selective Pb2+ sensor .
- Methods and Procedures : The sensor was developed based on (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives modified on a GCE with 5% conducting Nafion polymer matrix via an electrochemical approach under ambient conditions .
- Results and Outcomes : The research resulted in a Pb2+ sensor that is simple, sensitive, and selective .
4. Synthesis of Novel Organo Selenium Compounds
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the synthesis of novel organoselenium compounds .
- Methods and Procedures : The compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
- Results and Outcomes : The synthesis resulted in novel organoselenium compounds incorporating the “5,6-Dichlorobenzo[d][1,3]dioxole” subunit .
5. Development of Metal–Organic Frameworks
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the development of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods and Procedures : Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
- Results and Outcomes : The research resulted in the development of dioxole functionalized metal–organic frameworks (MOFs) .
6. Total Synthesis of Aporphine Alkaloids
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature .
- Methods and Procedures : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results and Outcomes : The total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established .
4. Synthesis of Novel Organo Selenium Compounds
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the synthesis of novel organoselenium compounds .
- Methods and Procedures : The compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
- Results and Outcomes : The synthesis resulted in novel organoselenium compounds incorporating the “5,6-Dichlorobenzo[d][1,3]dioxole” subunit .
5. Development of Metal–Organic Frameworks
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the development of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods and Procedures : Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
- Results and Outcomes : The research resulted in the development of dioxole functionalized metal–organic frameworks (MOFs) .
6. Total Synthesis of Aporphine Alkaloids
- Application Summary : “5,6-Dichlorobenzo[d][1,3]dioxole” is used in the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature .
- Methods and Procedures : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results and Outcomes : The total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established .
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dichloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMBKYXRFLTGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210116 | |
| Record name | 4,5-Dichloro-1,2-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichlorobenzo[d][1,3]dioxole | |
CAS RN |
6120-31-6 | |
| Record name | 4,5-Dichloro-1,2-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6120-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloro-1,2-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DICHLORO-1,3-BENZODIOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMR24TK3D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1216247.png)


![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)

![2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B1216257.png)



![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)



